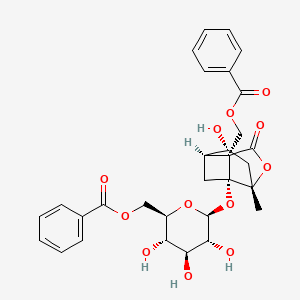

Benzoylalbiflorin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32O12 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |

InChI Key |

ZHQGREQIJCCKHT-ACZWZNQISA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Benzoylalbiflorin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoylalbiflorin, a monoterpenoid glycoside isolated from Paeonia lactiflora. It details the discovery, experimental protocols for isolation and purification, and explores its biological activities, with a focus on its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound is a naturally occurring monoterpenoid first isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1] It is a structural isomer of the more extensively studied benzoylpaeoniflorin. The presence of this compound, alongside other major constituents like paeoniflorin and albiflorin, contributes to the overall therapeutic effects of Paeonia extracts. Its anti-inflammatory and potential neuroprotective activities make it a compound of significant interest for further pharmacological investigation and drug development.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Paeonia lactiflora roots involves a multi-step process combining extraction, preliminary fractionation, and final purification using advanced chromatographic techniques.

Extraction of Crude Saponins

Objective: To extract a crude mixture of glycosides, including this compound, from the dried roots of Paeonia lactiflora.

Methodology:

-

Plant Material Preparation: Dried roots of Paeonia lactiflora are pulverized into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted with 70-80% ethanol at room temperature with continuous stirring for 24 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and n-butanol. The n-butanol fraction, containing the desired monoterpenoid glycosides, is collected and concentrated to dryness to yield the crude saponin extract.

Purification by Macroporous Resin Chromatography

Objective: To enrich the concentration of this compound and other monoterpenoid glycosides from the crude saponin extract.

Methodology:

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., D101) is pre-treated by washing with ethanol and then equilibrated with deionized water.

-

Loading: The crude saponin extract is dissolved in deionized water and loaded onto the prepared resin column.

-

Washing: The column is washed with deionized water to remove sugars and other highly polar impurities.

-

Elution: The column is then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate pure this compound from the enriched fraction.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is used for the separation.

-

Mobile Phase: A gradient elution is typically employed, consisting of acetonitrile (A) and water containing 0.1% formic acid (B). The gradient can be optimized, for example, starting from 20% A to 60% A over 40 minutes.

-

Flow Rate: A flow rate of 10-15 mL/min is generally used.

-

Detection: The eluent is monitored using a UV detector at 230 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under vacuum to yield the pure compound.

High-Speed Counter-Current Chromatography (HSCCC)

Objective: An alternative or complementary method for the preparative isolation of this compound.

Methodology:

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for separating similar compounds from Paeonia is n-butanol-ethyl acetate-water (e.g., in a 1:4:5 v/v/v ratio).[2]

-

Equilibration: The selected solvent system is thoroughly mixed and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase. The HSCCC column is filled with the stationary phase.

-

Sample Injection: The enriched fraction from the macroporous resin chromatography is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC instrument.

-

Elution: The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus rotates at a high speed (e.g., 800-1000 rpm).

-

Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector, and fractions are collected. The purity of the fractions containing this compound is determined by HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the isolation and analysis of monoterpenoid glycosides from Paeonia lactiflora. It is important to note that the yield and purity of this compound can vary depending on the plant material, extraction method, and purification technique.

| Parameter | Value | Reference |

| Extraction Yield | ||

| Crude Ethanol Extract | 15-25% (w/w of dried root) | General knowledge |

| Crude Saponin Fraction | 5-10% (w/w of crude extract) | General knowledge |

| HSCCC Purification of Paeoniflorin (Illustrative) | ||

| Sample Loading | 160 mg of crude sample (22.0% paeoniflorin) | [2] |

| Yield of Paeoniflorin | 33.2 mg | [2] |

| Purity of Paeoniflorin | 98.2% (by HPLC) | [2] |

| Recovery of Paeoniflorin | 94.3% | [2] |

Table 1: Representative Yields from Extraction and Purification of Paeonia lactiflora

| Analytical Method | Column | Mobile Phase | Detection | Application |

| HPLC-DAD | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Diode Array Detector (230 nm) | Quantitative analysis of crude extracts and purified fractions |

| UPLC-Q/TOF-MS | C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Quadrupole Time-of-Flight Mass Spectrometer | Identification and structural elucidation of components in complex mixtures |

Table 2: Typical Analytical Conditions for this compound Analysis

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines. This compound is suggested to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.

Experimental Workflow

The overall workflow for the discovery, isolation, and characterization of this compound is summarized in the following diagram.

References

- 1. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylalbiflorin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin is a monoterpene glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the paeoniflorin-type compounds, it shares a structural relationship with other bioactive molecules found in medicinal plants. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and analytical methodologies for the extraction, isolation, and quantification of this compound.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Paeoniaceae family, commonly known as peonies. The principal species recognized for containing this compound is Paeonia lactiflora Pall., a perennial herbaceous plant widely used in traditional medicine. Another notable source is Paeonia veitchii Lynch.

The distribution of this compound, like other monoterpene glycosides, varies within the plant. The roots and rhizomes are the primary accumulation sites, making them the main source for extraction and isolation.

Quantitative Distribution of this compound

The concentration of this compound can vary depending on the plant species, cultivar, age, and environmental conditions. The following table summarizes the reported content of this compound in different Paeonia species.

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Paeonia lactiflora | Root | Typically lower than P. veitchii | [1] |

| Paeonia veitchii | Root | Generally higher than P. lactiflora | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that follows the general pathway of monoterpene glycoside formation in plants. While the complete pathway has not been fully elucidated, it is understood to involve several key stages, starting from primary metabolism and leading to the final specialized product. The biosynthesis can be broadly divided into the formation of the monoterpene backbone, followed by glycosylation and benzoylation.

The initial steps involve the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. Geranyl pyrophosphate (GPP), the C10 precursor of monoterpenes, is then formed from IPP and DMAPP. A series of enzymatic reactions involving terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) likely form the albiflorin aglycone. This aglycone is then glycosylated by a UDP-glycosyltransferase (UGT) and subsequently benzoylated by a benzoyl-CoA-dependent acyltransferase, likely from the BAHD family, to yield this compound.[2][3][4][5]

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Paeonia Root

This protocol describes a general method for the extraction and preparative isolation of this compound from the dried roots of Paeonia species.

1. Materials and Reagents:

-

Dried and powdered roots of Paeonia lactiflora or Paeonia veitchii

-

Ethanol (70-95%)

-

Methanol

-

Deionized water

-

Macroporous adsorbent resin (e.g., D101)[6]

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for purification

2. Extraction Procedure:

-

Macerate or reflux the powdered Paeonia root with 70-95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar and moderately polar impurities. This compound is expected to be enriched in the more polar fractions.

3. Isolation by Column Chromatography:

-

Subject the enriched extract to column chromatography on a macroporous resin (e.g., D101). Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).[6]

-

Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-rich fractions and concentrate.

-

Perform further purification using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate).

-

For final purification to obtain high-purity this compound, utilize preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.

Caption: Experimental workflow for this compound extraction and isolation.

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a method for the determination of this compound in biological matrices and can be applied to plant extracts.

1. Instrumentation and Conditions:

-

UPLC System: A high-performance UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.

2. Sample Preparation:

-

Prepare a crude extract of the plant material as described in the extraction protocol.

-

Dilute the extract with the initial mobile phase composition.

-

Filter the diluted extract through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

3. Data Analysis:

-

Construct a calibration curve using a certified reference standard of this compound.

-

Quantify the amount of this compound in the plant extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product. Further research is warranted to fully elucidate the biosynthetic pathway and to explore the quantitative variation of this compound across a wider range of Paeonia species and cultivars, which will be crucial for its sustainable sourcing and future therapeutic development.

References

- 1. A comparative study on commercial samples of the roots of Paeonia vitchii and P. lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of Benzoylalbiflorin, a prominent monoterpene glycoside found in Paeonia species, has been a subject of increasing scientific curiosity. This technical guide provides an in-depth exploration of the enzymatic steps leading to the formation of this complex natural product. Drawing parallels with the closely related and more extensively studied paeoniflorin, this document outlines the key enzymes, intermediates, and regulatory mechanisms likely involved in Benzoylalbiflorin synthesis.

This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for producing this pharmacologically significant compound.

Proposed Biosynthetic Pathway of Benzoylalbiflorin

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and branches into a specialized secondary metabolic pathway. The pathway can be conceptually divided into four main stages:

-

Formation of the Monoterpene Backbone: Synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. These are then condensed to form the C10 precursor, geranyl pyrophosphate (GPP).

-

Cyclization and Formation of the Albiflorin Aglycone: The linear GPP molecule is cyclized by a terpene synthase (TPS) to form the characteristic pinane-type monoterpene skeleton. Subsequent modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the formation of the albiflorin aglycone.

-

Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose moiety to the albiflorin aglycone, forming a more stable and water-soluble intermediate.

-

Benzoylation: The final step involves the acylation of the glycosylated intermediate with a benzoyl group, a reaction catalyzed by a BAHD acyltransferase, to yield this compound.

While the complete enzymatic cascade for this compound has not been fully elucidated, significant insights can be drawn from the biosynthesis of paeoniflorin, which shares the same biosynthetic precursors and differs only in the stereochemistry of the aglycone. It is hypothesized that both paeoniflorin and albiflorin share the same initial biosynthetic pathway, with the stereochemical divergence occurring at a specific, yet to be fully identified, enzymatic step.[1]

Key Enzymes and Their Putative Roles

The biosynthesis of this compound is orchestrated by several families of enzymes. While specific enzymes for each step in this compound synthesis are yet to be definitively identified, functional characterization of homologous enzymes in the paeoniflorin pathway provides strong candidates.

| Enzyme Class | Putative Enzyme | Substrate(s) | Product | Putative Role in this compound Biosynthesis |

| Terpene Synthase (TPS) | Pinene Synthase (e.g., PlTPS21) | Geranyl Pyrophosphate (GPP) | α-pinene/Pinene-type skeleton | Catalyzes the initial cyclization of the linear GPP precursor to form the core monoterpene backbone. |

| Cytochrome P450 (CYP) | Unidentified CYPs | Pinene-type skeleton | Oxidized monoterpene intermediates | Responsible for the hydroxylation and other oxidative modifications of the pinane skeleton to form the albiflorin aglycone. |

| UDP-Glycosyltransferase (UGT) | Unidentified UGTs | Albiflorin Aglycone, UDP-Glucose | Glycosylated Albiflorin Intermediate | Transfers a glucose moiety from UDP-glucose to the albiflorin aglycone, enhancing its stability and solubility. |

| BAHD Acyltransferase | Benzoyl-CoA: 8-debenzoylpaeoniflorin 8-O-benzoyltransferase (PoDPBT) homolog | Glycosylated Albiflorin Intermediate, Benzoyl-CoA | This compound | Catalyzes the final benzoylation step, attaching a benzoyl group to the glycosylated intermediate. |

Quantitative Data

Quantitative data for the enzymes directly involved in this compound biosynthesis is currently limited. However, studies on the expression of genes encoding enzymes in the related paeoniflorin pathway in Paeonia lactiflora provide valuable insights into the regulation and flux of this metabolic route.

Table 1: Relative Gene Expression of Putative Paeoniflorin Biosynthesis Genes in Different Tissues of Paeonia lactiflora

| Gene | Enzyme Class | Root | Stem | Leaf | Flower |

| PlTPS21 | Terpene Synthase | +++ | + | ++ | + |

| CYP76A-like | Cytochrome P450 | ++ | + | +++ | ++ |

| UGT85A-like | UDP-Glycosyltransferase | +++ | ++ | ++ | + |

| PoDPBT-like | BAHD Acyltransferase | ++ | + | +++ | + |

| Data is a qualitative representation based on transcriptomic analyses from multiple studies. '+++' indicates high expression, '++' indicates moderate expression, and '+' indicates low expression. |

Experimental Protocols

The functional characterization of the enzymes involved in this compound biosynthesis is crucial for a complete understanding of the pathway. The following are generalized protocols for the key enzyme assays, adapted from studies on analogous enzymes.

Terpene Synthase (TPS) Activity Assay

This protocol describes the in vitro characterization of a candidate terpene synthase.

Methodology:

-

Heterologous Expression and Purification: The candidate TPS gene is cloned into an expression vector and transformed into E. coli. Protein expression is induced, and the recombinant protein is purified.[2]

-

Enzyme Assay: The purified enzyme is incubated with GPP in a suitable buffer containing MgCl₂ as a cofactor. The reaction is overlaid with an organic solvent to trap volatile products.[3]

-

Product Analysis: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products.[3]

Cytochrome P450 (CYP) Activity Assay

This protocol outlines the functional characterization of a candidate CYP enzyme.

Methodology:

-

Heterologous Expression: The candidate CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a suitable host system (e.g., yeast or insect cells). Microsomes containing the recombinant enzymes are isolated.[4]

-

Enzyme Assay: The microsomal fraction is incubated with the putative monoterpene substrate in the presence of NADPH.[5]

-

Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the modified monoterpenes.[5]

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes the in vitro characterization of a candidate UGT.

Methodology:

-

Heterologous Expression and Purification: The candidate UGT gene is expressed in E. coli, and the recombinant protein is purified.

-

Enzyme Assay: The purified UGT is incubated with the albiflorin aglycone and UDP-glucose. The reaction can be monitored by detecting the formation of UDP using a commercial kit (e.g., UDP-Glo™ Glycosyltransferase Assay) or by directly analyzing the formation of the glycosylated product.[6][7][8]

-

Product Analysis: The reaction mixture is analyzed by LC-MS to confirm the formation of the glycosylated product.

BAHD Acyltransferase Activity Assay

This protocol details the functional characterization of a candidate BAHD acyltransferase.

Methodology:

-

Heterologous Expression and Purification: The candidate BAHD acyltransferase gene is expressed in E. coli, and the recombinant protein is purified.

-

Enzyme Assay: The purified enzyme is incubated with the glycosylated albiflorin intermediate and benzoyl-CoA. The release of Coenzyme A can be monitored spectrophotometrically using Ellman's reagent (DTNB).[9][10]

-

Product Analysis: The formation of this compound is confirmed by LC-MS analysis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Paeonia species is a complex and fascinating area of research. While significant progress has been made in understanding the biosynthesis of the related compound paeoniflorin, the specific enzymes responsible for the formation of the albiflorin core and its subsequent benzoylation remain to be definitively identified and characterized. Future research efforts should focus on:

-

Gene Discovery and Functional Characterization: Identification and functional validation of the specific TPS, CYPs, UGT, and BAHD acyltransferase involved in this compound biosynthesis.

-

Quantitative Analysis: Determination of the kinetic parameters of the key enzymes to understand the efficiency and regulation of the pathway.

-

Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound for pharmaceutical applications.

A deeper understanding of this intricate biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable medicinal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular characterization and functional analysis of cytochrome P450-mediated detoxification CYP302A1 gene involved in host plant adaptation in Spodoptera frugieprda - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 7. promega.co.uk [promega.co.uk]

- 8. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 9. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benzoylalbiflorin: A Landscape of Emerging Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, is a compound of growing interest within the scientific community. As an isomer of the more extensively studied benzoylpaeoniflorin, it holds potential for a range of pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and neuroprotective effects. This technical guide synthesizes the current, albeit limited, scientific literature on this compound, presenting available data on its pharmacokinetics and postulating its mechanisms of action based on the known properties of structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant opportunities that exist for future investigation into this promising natural product.

Introduction

The roots of Paeonia lactiflora, a staple in traditional Chinese medicine, are a rich source of bioactive monoterpene glycosides. Among these, this compound (BA) has been identified as a key constituent. Structurally similar to benzoylpaeoniflorin (BP), BA is distinguished by its stereochemistry, a difference that may have significant implications for its biological activity and therapeutic potential. While research directly focused on this compound is still in its nascent stages, the well-documented pharmacological properties of its parent plant and related compounds, such as albiflorin and paeoniflorin, provide a compelling rationale for its investigation as a novel therapeutic agent. This guide will detail the current state of knowledge regarding this compound's pharmacological properties, with a focus on its potential anti-inflammatory and analgesic effects, and will explore the likely signaling pathways involved.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₀H₃₂O₁₂ | [1] |

| Molecular Weight | 584.57 g/mol | [1] |

| Isomeric Relationship | Isomer of Benzoylpaeoniflorin | [2][3] |

Pharmacokinetics

To date, the most comprehensive data on this compound lies in its pharmacokinetic profile in rats. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of benzoylpaeoniflorin and this compound in rat plasma, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile following oral administration.[2][3]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit |

| Tmax (Time to maximum concentration) | Data not available in cited sources | h |

| Cmax (Maximum plasma concentration) | Data not available in cited sources | ng/mL |

| AUC (Area under the curve) | Data not available in cited sources | ng·h/mL |

| t1/2 (Half-life) | Data not available in cited sources | h |

| Note: While a method for determination has been established, specific quantitative values for these parameters for this compound were not detailed in the provided search results. |

Experimental Protocol: LC-MS/MS for Pharmacokinetic Analysis

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the simultaneous determination of benzoylpaeoniflorin and this compound in rat plasma.[2][3]

-

Sample Preparation: Protein precipitation of rat plasma samples.

-

Chromatographic Separation: Isocratic elution on a C18 column.

-

Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid.[3]

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Validation: The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for bioanalytical applications.[2] The linear response was observed in the range of 1 to 1000 ng/mL.[2][3]

Pharmacokinetic analysis workflow for this compound.

Potential Pharmacological Properties and Mechanisms of Action

While direct evidence for the pharmacological effects of this compound is limited, studies on closely related compounds from Paeonia lactiflora provide a strong basis for hypothesizing its therapeutic potential. The primary areas of interest are its anti-inflammatory, analgesic, and neuroprotective activities.

Anti-inflammatory Activity

Monoterpenoids from Paeonia lactiflora, including this compound, have been shown to possess anti-inflammatory properties.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). This compound is expected to inhibit the production of these molecules in activated macrophages. This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of NO and prostaglandins, respectively.

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely regulated by the NF-κB and MAPK signaling cascades. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may prevent this translocation.

-

MAPK Pathway: The MAPK family, including p38 and ERK, plays a crucial role in inflammatory responses. This compound could potentially inhibit the phosphorylation and activation of these kinases.

Hypothesized anti-inflammatory signaling pathway of this compound.

Analgesic Activity

The potential analgesic effects of this compound are likely linked to its anti-inflammatory properties. By reducing the production of inflammatory mediators that sensitize nociceptors, this compound may alleviate pain.

A common in vivo model to screen for peripheral analgesic activity is the acetic acid-induced writhing test in mice.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally.

-

After a set period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

-

-

Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Neuroprotective Effects

Albiflorin and paeoniflorin have demonstrated neuroprotective effects in various models of neurodegenerative diseases and ischemic injury.[4] These effects are often attributed to their anti-inflammatory and antioxidant properties. Given its structural similarity, this compound may also possess neuroprotective capabilities.

Future Directions and Conclusion

The current body of research on this compound is promising but preliminary. To fully elucidate its therapeutic potential, further investigation is imperative. Key areas for future research include:

-

Quantitative Pharmacological Studies: Determination of IC₅₀ and EC₅₀ values for its effects on various inflammatory and pain-related targets.

-

Mechanism of Action Studies: Direct investigation into its effects on the NF-κB and MAPK signaling pathways using techniques such as Western blotting for phosphorylated proteins and reporter gene assays.

-

In Vivo Efficacy Studies: Evaluation of its analgesic, anti-inflammatory, and neuroprotective effects in various animal models.

-

Toxicology and Safety Assessment: Comprehensive studies to determine its safety profile.

References

- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Benzoylalbiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Benzoylalbiflorin, a natural compound with significant therapeutic potential. Drawing from preclinical research, this document outlines its effects on key inflammatory signaling pathways, provides detailed experimental protocols for replication and further investigation, and presents available quantitative data to support its bioactivity.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound, and its close analog Benzoylpaeoniflorin (BPF), exert their anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Benzoylpaeoniflorin has been shown to inhibit the LPS-mediated phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of target genes.[1]

Caption: NF-κB Signaling Pathway Inhibition by this compound.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the production of inflammatory cytokines.

Studies have demonstrated that Benzoylpaeoniflorin suppresses the LPS-mediated phosphorylation of JNK, ERK, and p38 MAPK.[1] This inhibition contributes to its overall anti-inflammatory effect.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data on the anti-inflammatory effects of Benzoylpaeoniflorin (BPF) and related compounds.

Table 1: In Vivo Efficacy of Benzoylpaeoniflorin in a Mouse Model of LPS-Induced Sepsis

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |

| Control (LPS only) | - | 0 | [1] |

| BPF | 10 | 25 | [1] |

| BPF | 20 | 50 | [1] |

| BPF | 40 | 75 | [1] |

Table 2: In Vivo Efficacy of Benzoylpaeoniflorin in a Mouse Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |

| Control (CLP only) | - | 20 | [1] |

| BPF | 20 | 60 | [1] |

| BPF | 40 | 80 | [1] |

Table 3: Effect of Benzoylpaeoniflorin on Pro-inflammatory Cytokine Production in Peritoneal Macrophages from LPS-Treated Mice

| Cytokine | BPF Concentration (µM) | Inhibition (%) | Reference |

| IL-6 | 10 | Dose-dependent inhibition observed | [1] |

| TNF-α | 10 | Dose-dependent inhibition observed | [1] |

| CXCL1 | 10 | Dose-dependent inhibition observed | [1] |

Table 4: Inhibitory Concentration (IC50) of Related Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Compound | IC50 (mol/L) | Reference |

| Paeoniflorin | 2.2 x 10⁻⁴ | [2] |

| Albiflorin | 1.3 x 10⁻² | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) and human monocytic THP-1 cells.

-

Culture Conditions: HUVECs are cultured in endothelial cell growth medium. THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Treatment Protocol: Cells are pretreated with varying concentrations of Benzoylpaeoniflorin for a specified time (e.g., 6 hours) before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.[1]

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6).

-

Procedure:

-

Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes in real-time.

-

The relative expression of each gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) as an internal control.[1]

-

3. Western Blot Analysis for Protein Expression and Phosphorylation:

-

Objective: To determine the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins (p65, p38, JNK, ERK).

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p38) overnight at 4°C.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

In Vivo Anti-inflammatory and Sepsis Models

1. LPS-Induced Sepsis Mouse Model:

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Mice are intraperitoneally (i.p.) injected with a lethal dose of LPS (e.g., 20 mg/kg).

-

Benzoylpaeoniflorin is administered (e.g., i.p. or orally) at various doses at a specified time point before or after the LPS challenge.

-

Survival rates are monitored over a defined period (e.g., 72 hours).

-

At specific time points, blood and tissues can be collected for cytokine analysis (ELISA) and histopathological examination.[1][3]

-

2. Cecal Ligation and Puncture (CLP)-Induced Sepsis Mouse Model:

-

Objective: To induce a more clinically relevant polymicrobial sepsis.

-

Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve.

-

The ligated cecum is punctured (e.g., with a 21-gauge needle) to allow the release of fecal contents into the peritoneal cavity.

-

The abdomen is closed in layers.

-

Benzoylpaeoniflorin is administered at various doses, and survival and other parameters are monitored as in the LPS model.[1][4]

-

References

- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylalbiflorin: A Comprehensive Literature Review for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Research of Benzoylalbiflorin

Introduction

This compound (BA) is a monoterpene glycoside isolated from the root of Paeonia lactiflora, a plant with a long history of use in traditional medicine. As an isomer of the more extensively studied benzoylpaeoniflorin (BP), BA has garnered increasing interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing preclinical research on this compound, focusing on its anti-inflammatory, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, experimental methodologies, and putative signaling pathways to facilitate further investigation and potential therapeutic development.

Pharmacological Activities

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in in-vitro studies. Research indicates that BA, along with other monoterpenoids from Paeonia lactiflora, can suppress the production of key pro-inflammatory mediators. Specifically, studies have shown that this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 macrophage cells[1]. While specific IC50 values for this compound's inhibition of these mediators are not yet widely published, the consistent observation of its suppressive effects highlights its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of critical inflammatory signaling cascades.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic profile of this compound following oral administration. Using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method, key pharmacokinetic parameters were determined, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[2][3]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 132.4 ± 45.6 | ng/mL |

| Tmax (Time to Maximum Concentration) | 0.33 ± 0.19 | h |

| AUC (0-t) (Area Under the Curve) | 204.7 ± 58.9 | ng·h/mL |

| AUC (0-∞) | 215.3 ± 62.1 | ng·h/mL |

Data from a study in rats following a single oral administration of 19 mg/kg this compound.[2]

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of related anti-inflammatory compounds and the observed effects of BA on inflammatory mediators, it is highly probable that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.

Below are putative diagrams representing the likely points of intervention for this compound within these key inflammatory cascades.

References

The Traditional Medicinal Applications of Benzoylalbiflorin-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylalbiflorin, a monoterpene glycoside primarily isolated from Paeonia lactiflora (White Peony Root), belongs to a class of compounds that have been central to traditional medicine for centuries. This technical guide provides an in-depth analysis of the traditional medicinal uses of plants containing this compound, with a focus on Paeonia lactiflora. It summarizes the available quantitative data, details relevant experimental protocols for investigating its therapeutic properties, and visualizes the key signaling pathways potentially modulated by this and related compounds. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Traditional Medicinal Uses of Paeonia lactiflora

Paeonia lactiflora, a key source of this compound, has a long and well-documented history of use in Traditional Chinese Medicine (TCM). The dried root, known as Radix Paeoniae Alba or "Bai Shao," is utilized in various preparations to treat a wide range of ailments. Its traditional applications are primarily centered around its anti-inflammatory, analgesic, immunomodulatory, and gynecological regulatory properties.

Table 1: Summary of Traditional Uses of Paeonia lactiflora

| Traditional Use | Description | Form of Preparation |

| Rheumatoid Arthritis and Inflammation | Used to alleviate pain and swelling in joints.[1] | Decoction, often in combination with other herbs. |

| Gynecological Disorders | Employed to manage menstrual cramps, amenorrhea (absence of menstruation), and other menstrual irregularities.[1][2] | Decoction, powders, and pills. |

| Pain and Spasms | Utilized for abdominal pain, muscle cramping, and spasms.[1][3] | Decoction. |

| Fever and Bleeding | Applied in cases of fever and epistaxis (nosebleeds).[1] | Decoction. |

| Skin Conditions | Used for aging skin and psoriasis.[2] | Topical applications and internal consumption. |

| Neurological Conditions | Traditionally used for epilepsy and to alleviate giddiness.[2][4] | Decoction. |

| Hepatitis and Liver Disorders | Employed to support liver function.[3] | Decoction. |

| Systemic Lupus Erythematosus | Used as an immunomodulatory agent.[3] | Decoction. |

Table 2: Quantitative Data on Modern Preparations of Paeonia lactiflora

| Preparation | Active Components | Dosage | Reported Efficacy/Use |

| Total Glucosides of Peony (TGP) | A water/ethanol extract containing paeoniflorin, albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin, among others. | 600 mg, three times daily for up to 24 weeks.[5] | Disease-modifying drug for rheumatoid arthritis. |

| Concentrated Formulas | Standardized extracts with a specified paeoniflorin content (often 10% or more). | 250-500 mg daily.[3] | Support for balanced immune responses and inflammation management.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the traditional medicinal uses of plants containing this compound, particularly focusing on anti-inflammatory and mechanistic studies.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Related Compounds

This protocol is based on methods used for the chemical profiling of Paeonia lactiflora.

-

Objective: To identify and quantify this compound and other major monoterpene glycosides in plant extracts.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution system, typically using acetonitrile and water.

-

Detection: UV detection at 280 nm.

-

Mass Spectrometry: ESI in both positive and negative ion modes for structural confirmation.

-

-

Sample Preparation:

-

The dried and powdered plant material (e.g., root of Paeonia lactiflora) is extracted with a suitable solvent such as ethanol or methanol.

-

The extract is then filtered and diluted to an appropriate concentration for injection into the HPLC system.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample with that of a certified reference standard.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory effects of compounds.

-

Objective: To assess the in vivo anti-inflammatory activity of a test compound (e.g., this compound or plant extract).

-

Animal Model: Typically male Sprague-Dawley rats.

-

Procedure:

-

Animals are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.

-

The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Mechanistic Study: Inhibition of NF-κB and MAPK Signaling Pathways

This protocol outlines the investigation of the molecular mechanisms underlying the anti-inflammatory effects of a test compound.

-

Objective: To determine if the test compound inhibits the activation of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.

-

Cell Line: A macrophage cell line such as RAW 264.7 is commonly used.

-

Procedure:

-

Cells are pre-treated with various concentrations of the test compound for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After incubation, cell lysates are prepared.

-

The expression and phosphorylation levels of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways are analyzed by Western blotting using specific antibodies.

-

-

Data Analysis: The band intensities of the target proteins are quantified and normalized to a loading control (e.g., β-actin). The effect of the test compound on protein expression and phosphorylation is then determined relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

Caption: Experimental workflow for investigating this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Defensive Virtuoso: Benzoylalbiflorin's Role in Plant Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and dynamic arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens.[1][2][3] These defenses can be constitutive, always present in the plant, or induced upon attack.[1][2] A key component of this chemical weaponry is a diverse array of secondary metabolites, which can act as toxins, repellents, or anti-nutritive compounds.[1][2] Among these, monoterpene glycosides represent a significant class of defensive compounds. This technical guide delves into the role of a specific monoterpene glycoside, benzoylalbiflorin, in the defense mechanisms of plants, with a particular focus on its host, Paeonia lactiflora.

This compound, structurally similar to the more extensively studied paeoniflorin, is a prominent constituent of peony roots.[4] While much of the research on peony metabolites has centered on their pharmacological activities, emerging evidence suggests a crucial role for these compounds in the plant's own survival and defense. This guide will provide a comprehensive overview of the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, the signaling pathways that may regulate its production, and its direct or indirect effects on antagonists. Furthermore, we will present quantitative data and detailed experimental protocols to aid researchers in their investigation of this fascinating molecule.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the terpene biosynthesis pathway, similar to its structural analog, paeoniflorin.[4] While the complete pathway for this compound is yet to be fully elucidated, the biosynthesis of paeoniflorin provides a predictive framework. The initial steps likely involve the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A key predicted step in the formation of the monoterpene backbone is the synthesis of geranyl pyrophosphate (GPP) from IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS).[4] Subsequent cyclization and modification steps, likely involving cytochrome P450 monooxygenases and glycosyltransferases, would lead to the formation of the core albiflorin structure. The final step would then be the benzoylation of the albiflorin molecule.

While the specific enzymes for this compound biosynthesis are still under investigation, transcriptomic and metabolomic analyses of Paeonia lactiflora are beginning to identify candidate genes involved in the broader paeoniflorin and albiflorin biosynthetic pathways.[4]

This compound in Plant Defense: A Direct Role

While direct studies on the defensive role of this compound are limited, the well-established functions of other monoterpene glycosides and related secondary metabolites in plant defense provide a strong basis for its involvement.[1][2] These compounds often exhibit a range of biological activities that can deter herbivores and inhibit pathogen growth.

The proposed mechanisms of action for this compound in plant defense include:

-

Toxicity and Antifeedant Activity: Many monoterpene glycosides are toxic or act as feeding deterrents to a wide range of insect herbivores.[1] The benzoyl group in this compound could enhance its lipophilicity, potentially increasing its ability to disrupt cell membranes or interfere with metabolic processes in herbivores.

-

Enzyme Inhibition: Secondary metabolites can inhibit digestive enzymes in insects, reducing their ability to extract nutrients from plant tissues.[1]

-

Antimicrobial Activity: The presence of phenolic and terpenoid moieties in this compound suggests potential antimicrobial properties against pathogenic fungi and bacteria.

Further research is needed to directly assess the impact of purified this compound on various herbivores and pathogens to confirm these proposed roles.

Signaling Pathways in this compound-Mediated Defense

The production of defensive compounds like this compound is often regulated by complex signaling networks that are activated in response to herbivore or pathogen attack. Key plant hormones involved in defense signaling include jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[5][6]

It is hypothesized that upon herbivore feeding or pathogen infection, a cascade of signaling events is initiated, leading to the upregulation of biosynthetic genes for compounds like this compound. The interaction between these hormonal pathways can be complex, with synergistic or antagonistic effects depending on the specific threat.[5]

The diagram below illustrates a hypothetical signaling pathway leading to the production of this compound in response to herbivore attack.

Caption: Hypothetical signaling pathway for herbivore-induced this compound production.

Quantitative Data on this compound

The concentration of this compound can vary depending on the plant tissue, developmental stage, and environmental conditions. High-performance liquid chromatography (HPLC) is the most common method for the quantification of this compound.[7][8]

| Plant Material | Extraction Method | Analytical Method | This compound Content (mg/g) | Reference |

| Paeonia lactiflora (Dried Root) | Sonication in Methanol | LC-photodiode array | 1.8 | [8] |

| Paeonia lactiflora (Dried Aqueous Extract) | Sonication in Methanol | LC-photodiode array | 15.7 | [8] |

| Paeonia lactiflora (Ethanolic Extract) | Sonication in 70% Ethanol | HPLC-UV | Not explicitly quantified for this compound alone | [7] |

| Paeonia lactiflora (Water Extract) | Water Extraction | HPLC-UV | Not explicitly quantified for this compound alone | [7] |

Note: The content of this compound can be influenced by the extraction method and the specific cultivar of Paeonia lactiflora.

Experimental Protocols

Extraction of this compound from Paeonia lactiflora Root

This protocol is adapted from methodologies described for the extraction of monoterpene glycosides from peony roots.[7][8]

Materials:

-

Dried and powdered root of Paeonia lactiflora

-

Methanol or 70% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flasks

-

Filter (0.45 µm)

Procedure:

-

Accurately weigh 0.5 g of the dried, powdered plant material and transfer it to a 100 mL volumetric flask.[8]

-

Add 50 mL of methanol (or 70% ethanol) to the flask.

-

Sonicate the mixture for 1 hour.[7]

-

Allow the mixture to cool to room temperature and then dilute to the mark with the extraction solvent.

-

Centrifuge the extract at 10,000 x g for 10 minutes.[9]

-

Filter the supernatant through a 0.45 µm filter into a vial for HPLC analysis.[7]

References

- 1. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Unraveling the Initial Plant Hormone Signaling, Metabolic Mechanisms and Plant Defense Triggering the Endomycorrhizal Symbiosis Behavior [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Benzoylalbiflorin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Benzoylalbiflorin's bioactivity. Due to the limited availability of studies focusing solely on this compound, this guide incorporates data from closely related compounds isolated from Paeonia lactiflora, namely Benzoylpaeoniflorin, Albiflorin, and Paeoniflorin, to present a broader understanding of its potential therapeutic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of Bioactivity

This compound and its related compounds have demonstrated a range of biological activities in in vitro models. The primary areas of investigation include neuroprotective and anti-inflammatory effects.

Neuroprotective Activity

A study on chemical constituents isolated from the roots of Paeonia lactiflora identified Benzoylpaeoniflorin as having significant neuroprotective effects against oxidative stress.[1][2]

Quantitative Data: Neuroprotection

| Compound | Assay | Cell Line | Challenge | Concentration | Result | Reference |

| Benzoylpaeoniflorin | Cell Viability | Primary rat cortical cells | H₂O₂-induced neurotoxicity | 10 µM, 1.0 µM, 0.1 µM | Significant protection | [1][2] |

| Paeonilactone-C | Cell Viability | Primary rat cortical cells | H₂O₂-induced neurotoxicity | 10 µM, 1.0 µM, 0.1 µM | Significant protection | [1][2] |

Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay[1][2]

-

Cell Culture: Primary cortical cells were prepared from the cerebral cortices of 17-day-old fetal rats. The cortices were dissociated into single cells and plated on poly-L-lysine-coated 48-well plates at a density of 1.25 x 10⁵ cells/well. The cells were cultured in Neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: After 7 days in culture, the cells were pre-treated with various concentrations of the test compounds (Benzoylpaeoniflorin, etc.) for 24 hours.

-

Induction of Neurotoxicity: Following pre-treatment, the culture medium was replaced with a medium containing 100 µM hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

Assessment of Cell Viability: Cell viability was assessed 24 hours after H₂O₂ exposure using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

Visualization: Neuroprotective Experimental Workflow

Caption: Workflow for assessing the neuroprotective effects of Benzoylpaeoniflorin.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on the structurally similar compounds Albiflorin and Paeoniflorin provides valuable insights. A comparative study investigated their effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]

Quantitative Data: Anti-inflammatory Effects[3][4]

| Compound | Parameter | IC₅₀ (mol/L) | Inhibition Rate (%) at 10⁻⁵ mol/L |

| Paeoniflorin | NO Production | 2.2 x 10⁻⁴ | 17.61 |

| Albiflorin | NO Production | 1.3 x 10⁻² | 17.35 |

| Paeoniflorin | PGE₂ Production | - | 27.56 |

| Albiflorin | PGE₂ Production | - | 12.94 |

| Paeoniflorin | TNF-α Production | - | 20.57 |

| Albiflorin | TNF-α Production | - | 15.29 |

| Paeoniflorin | IL-6 Production | - | 29.01 |

| Albiflorin | IL-6 Production | - | 10.78 |

| Paeoniflorin | COX-2 Protein Expression | - | 50.98 |

| Albiflorin | COX-2 Protein Expression | - | 17.21 |

Experimental Protocols: In Vitro Anti-inflammatory Assays[3][4]

-

Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay: Cell viability was determined using the MTT assay to establish non-toxic concentrations of the test compounds.

-

Nitric Oxide (NO) Production Assay: Cells were pre-treated with various concentrations of Paeoniflorin or Albiflorin for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Assays: Cells were treated as described for the NO assay. The concentrations of PGE₂, TNF-α, and IL-6 in the culture medium were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis for COX-2 Expression: Cells were treated with the test compounds and LPS. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization: LPS-Induced Inflammatory Signaling Pathway

Caption: Simplified signaling cascade initiated by LPS, leading to an inflammatory response.

Conclusion

The preliminary in vitro data suggests that this compound and its related monoterpene glycosides from Paeonia lactiflora possess noteworthy neuroprotective and anti-inflammatory properties. The neuroprotective effects of Benzoylpaeoniflorin against oxidative stress are significant. Furthermore, the anti-inflammatory activities of the structurally similar compounds Albiflorin and Paeoniflorin, demonstrated by the inhibition of key inflammatory mediators and enzymes, suggest a similar potential for this compound. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential of this compound in other therapeutic areas such as oncology, for which in vitro data is currently lacking. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising natural compound.

References

- 1. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

Methodological & Application

Application Notes and Protocols for Benzoylalbiflorin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Benzoylalbiflorin, a bioactive monoterpene glycoside isolated from the roots of Paeonia lactiflora. The methodologies described herein are compiled from established techniques for related compounds and offer a comprehensive guide for obtaining high-purity this compound for research and development purposes.

Extraction of this compound from Paeonia lactiflora

The initial step in isolating this compound involves its extraction from the dried roots of Paeonia lactiflora. Several methods can be employed, with the choice depending on the desired efficiency, yield, and environmental considerations. The most common techniques include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Extraction Methodologies: A Comparative Overview

| Extraction Method | Principle | Advantages | Disadvantages |

| Solvent Extraction | Maceration or reflux with a suitable solvent to dissolve the target compound. | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[1] | Reduced extraction time, lower solvent consumption, improved extraction efficiency.[1][2] | Localized high temperatures can potentially degrade sensitive compounds. |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[3] | Rapid extraction, reduced solvent usage, higher extraction rates.[4][5] | Requires specialized equipment, potential for localized overheating. |

Experimental Protocols for Extraction

-

Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).

-

Maceration:

-

Place 100 g of the powdered root into a flask.

-

Add 1 L of 70% (v/v) ethanol-water solution.

-

Seal the flask and macerate for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).

-

Ultrasonic Treatment:

-

Place 50 g of the powdered root into a beaker.

-

Add 500 mL of 70% (v/v) ethanol-water solution.

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Sonication parameters:

-

Frequency: 40 kHz[6]

-

Power: 200 W

-

Temperature: 40°C

-

Time: 30 minutes

-

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction on the residue once more.

-

Combine the filtrates and concentrate using a rotary evaporator at 50°C.

-

-

Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).

-

Microwave Extraction:

-

Place 20 g of the powdered root into a microwave extraction vessel.

-

Add 200 mL of 70% (v/v) ethanol-water solution.

-

MAE parameters:

-

Microwave Power: 500 W[7]

-

Temperature: 60°C

-

Time: 10 minutes

-

-

-

Filtration and Concentration:

-

Allow the mixture to cool and then filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 50°C.

-

Diagram: this compound Extraction Workflow

Caption: Workflow for this compound Extraction.

Purification of this compound

The crude extract obtained contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity. This typically involves a combination of macroporous resin chromatography, followed by high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (preparative HPLC).

Purification Methodologies: A Comparative Overview

| Purification Method | Principle | Advantages | Disadvantages |

| Macroporous Resin Chromatography | Adsorption and desorption based on polarity. Used for initial enrichment. | High adsorption capacity, good selectivity, and reusability.[8] | May not provide single-compound purity. |

| Column Chromatography (Silica Gel) | Separation based on polarity differences as compounds move through a silica gel stationary phase.[9] | Versatile, can be scaled up. | Can be time-consuming, requires significant solvent volumes.[10] |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix, minimizing irreversible adsorption.[11] | High sample loading capacity, high recovery, suitable for separating structurally similar compounds.[12][13] | Requires specialized equipment and expertise in solvent system selection. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure.[14] | High purity achievable, automated systems available.[15] | Lower sample loading capacity compared to HSCCC, higher cost. |

Experimental Protocols for Purification

-

Resin Preparation:

-

Select a suitable macroporous resin (e.g., D101).

-

Pre-treat the resin by soaking in ethanol for 24 hours, then wash thoroughly with deionized water.

-

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.

-

Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

-

Elution:

-

Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

-

Concentration: Combine the this compound-rich fractions and concentrate using a rotary evaporator.

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for related compounds is n-hexane-ethyl acetate-methanol-water.[16] A potential starting ratio to test is 0.5:5:1:3 (v/v/v/v).

-

HSCCC Operation:

-

Prepare the two-phase solvent system and degas both phases.

-

Fill the HSCCC column with the stationary phase (upper phase).

-